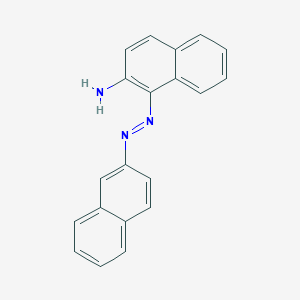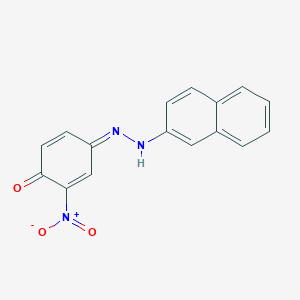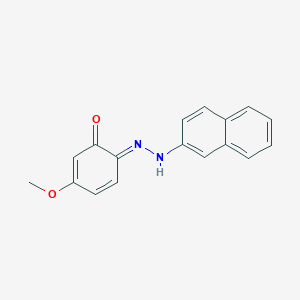![molecular formula C22H13ClN4O2S B283049 1-(3-chlorophenyl)-7-phenyl-3-(2-thienylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B283049.png)
1-(3-chlorophenyl)-7-phenyl-3-(2-thienylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-7-phenyl-3-(2-thienylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one is a chemical compound that belongs to the class of triazolopyrimidine derivatives. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases. In
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-7-phenyl-3-(2-thienylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one has shown promising results in various scientific research applications. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has also been found to possess antifungal and antibacterial properties.
Wirkmechanismus
The mechanism of action of 1-(3-chlorophenyl)-7-phenyl-3-(2-thienylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation. Additionally, this compound has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-7-phenyl-3-(2-thienylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one has been reported to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. Additionally, this compound has also been found to possess antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-chlorophenyl)-7-phenyl-3-(2-thienylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one in lab experiments is its potent antitumor activity against various cancer cell lines. Additionally, this compound has also been found to possess antifungal and antibacterial properties, making it useful in the development of new antimicrobial agents. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for research on 1-(3-chlorophenyl)-7-phenyl-3-(2-thienylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one. Some of the potential areas of research include:
1. Further investigation of the mechanism of action of this compound in cancer cells.
2. Development of new analogs of this compound with improved potency and selectivity against cancer cells.
3. Investigation of the potential use of this compound in combination with other anticancer agents to enhance its antitumor activity.
4. Evaluation of the safety and efficacy of this compound in animal models and clinical trials.
5. Development of new antimicrobial agents based on the structure of this compound.
In conclusion, 1-(3-chlorophenyl)-7-phenyl-3-(2-thienylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one is a promising compound with potential therapeutic applications in various diseases. Its potent antitumor activity, antifungal, and antibacterial properties make it a valuable target for future research. Further investigation of the mechanism of action, development of new analogs, and evaluation of its safety and efficacy in animal models and clinical trials are necessary for its potential use in the treatment of cancer and infectious diseases.
Synthesemethoden
The synthesis of 1-(3-chlorophenyl)-7-phenyl-3-(2-thienylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one has been reported in various research studies. One of the most commonly used methods involves the reaction of 3-amino-1,2,4-triazole with 3-chlorobenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with 2-thiophenecarboxylic acid in the presence of phosphorus oxychloride to obtain the final product.
Eigenschaften
Molekularformel |
C22H13ClN4O2S |
|---|---|
Molekulargewicht |
432.9 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-7-phenyl-3-(thiophene-2-carbonyl)-[1,2,4]triazolo[4,3-a]pyrimidin-5-one |
InChI |
InChI=1S/C22H13ClN4O2S/c23-15-8-4-9-16(12-15)27-22-24-17(14-6-2-1-3-7-14)13-19(28)26(22)21(25-27)20(29)18-10-5-11-30-18/h1-13H |
InChI-Schlüssel |
SUHKWKOLVJXORN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=NN(C3=N2)C4=CC(=CC=C4)Cl)C(=O)C5=CC=CS5 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=NN(C3=N2)C4=CC(=CC=C4)Cl)C(=O)C5=CC=CS5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-N-[3-[4-methyl-5-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide](/img/structure/B282969.png)
![2-{[9-(2-phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl]sulfanyl}propanoic acid](/img/structure/B282970.png)
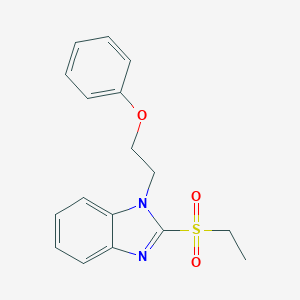
![(6Z)-6-[[(3-phenylmethoxypyridin-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282975.png)
![(2Z)-2-[(3-methoxyphenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282977.png)
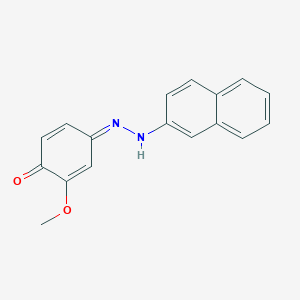
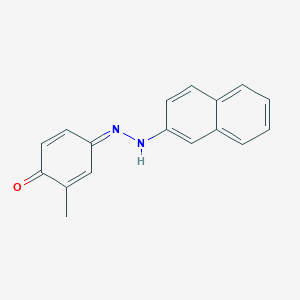
![4-[(2,6-dimethylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B282981.png)
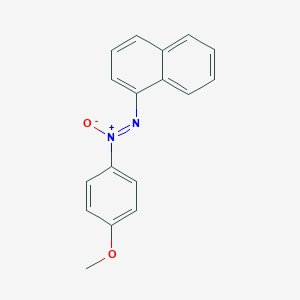
![(2Z)-2-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282984.png)
![4-[(4-nitronaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282988.png)
